1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
CAS No.: 312303-90-5
Cat. No.: VC7746667
Molecular Formula: C12H8F3NO
Molecular Weight: 239.197
* For research use only. Not for human or veterinary use.
![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde - 312303-90-5](/images/structure/VC7746667.png)
Specification
CAS No. | 312303-90-5 |
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Molecular Formula | C12H8F3NO |
Molecular Weight | 239.197 |
IUPAC Name | 1-[2-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde |
Standard InChI | InChI=1S/C12H8F3NO/c13-12(14,15)10-5-1-2-6-11(10)16-7-3-4-9(16)8-17/h1-8H |
Standard InChI Key | MKXBQGRHBATBKC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2C=O |
Introduction
Chemical Structure and Fundamental Properties
1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde (molecular formula: C₁₂H₈F₃NO) features a pyrrole core with two critical substituents:
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A 2-(trifluoromethyl)phenyl group at the 1-position, contributing electron-withdrawing effects and enhancing lipophilicity.
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A carbaldehyde group at the 2-position, providing a reactive site for condensation or nucleophilic addition reactions.
Key Physicochemical Properties
Property | Value/Description | Source |
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Molecular Weight | 239.19 g/mol | |
Boiling Point | Not reported (decomposes on heating) | |
Melting Point | Not reported | |
Solubility | Soluble in polar aprotic solvents (e.g., THF, DMSO) |
The trifluoromethyl group (-CF₃) significantly influences the compound’s electronic profile, reducing electron density on the pyrrole ring and enhancing resistance to metabolic degradation . The aldehyde group enables participation in Schiff base formation, a reaction pivotal for constructing heterocyclic frameworks in drug discovery .
Synthesis and Optimization Strategies
Core Synthetic Route
The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions, with adaptations from methodologies used for analogous pyrrole derivatives . A representative pathway includes:
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Formation of the Pyrrole Core:
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Introduction of the Trifluoromethylphenyl Group:
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Suzuki–Miyaura coupling or nucleophilic aromatic substitution attaches the 2-(trifluoromethyl)phenyl moiety to the pyrrole nitrogen.
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Oxidation to Carbaldehyde:
Industrial-Scale Production
Industrial methods prioritize one-pot syntheses to minimize intermediate isolation. For instance, a patent detailing the synthesis of a related compound (5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) employs sequential hydrogenation steps with Raney nickel and palladium catalysts, achieving yields exceeding 85% . Similar protocols could be adapted for this compound by substituting starting materials.
Critical Reaction Parameters
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Catalyst Loading | 5–10% Pd/C | Higher loading reduces reaction time |
Temperature | 45–50°C (reduction step) | Prevents decomposition |
Solvent System | Tetrahydrofuran (THF)/H₂O | Enhances intermediate solubility |
Applications in Scientific Research
Material Science
The aldehyde group facilitates polymerization via condensation with diamines or diols, yielding polyimines or polyurethanes with high thermal stability. These materials find use in coatings and adhesives, with glass transition temperatures (Tg) exceeding 150°C.
Future Directions and Research Gaps
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Targeted Drug Delivery: Functionalizing the aldehyde group with biocompatible linkers could enable conjugation to nanoparticles for precision therapy.
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Green Synthesis: Developing catalytic systems to replace traditional metal catalysts (e.g., enzymatic or photochemical methods).
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Environmental Impact Studies: Assessing the degradation pathways and ecotoxicity of trifluoromethyl-containing pyrroles.
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